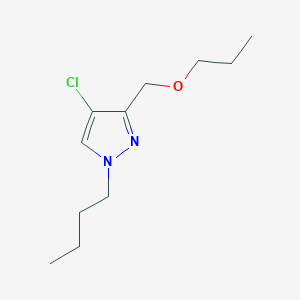
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of pyrazoles, which are known for their diverse biological activities.
Mécanisme D'action
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole also activates the p53 pathway, which is responsible for inducing apoptosis in cancer cells. Furthermore, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been shown to modulate the activity of ion channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole also modulates the expression of various genes involved in inflammation and cancer progression. In addition, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have anxiolytic and antidepressant effects, which could be attributed to its modulation of neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays. However, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has some limitations as well. It is relatively unstable and can degrade over time, which could affect the reproducibility of experiments. Furthermore, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has low solubility in aqueous solutions, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole. One potential direction is to further investigate its therapeutic potential in cancer and inflammation. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanisms of action of 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole and to optimize its chemical properties for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-3-(propoxymethyl)-1H-pyrazole with butyl lithium. The reaction takes place in a nonpolar solvent, such as tetrahydrofuran, at low temperatures. The product is then purified through column chromatography to obtain pure 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole.
Applications De Recherche Scientifique
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-butyl-4-chloro-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-3-5-6-14-8-10(12)11(13-14)9-15-7-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLXBASWEPLJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2422404.png)
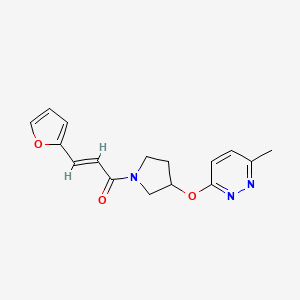
![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)
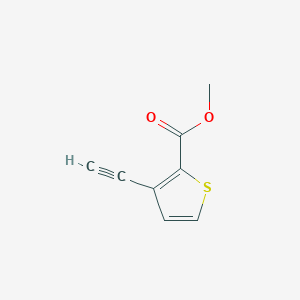
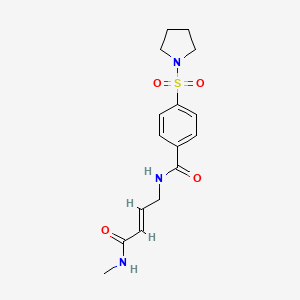
![3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2422415.png)
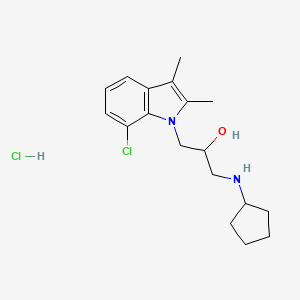

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)
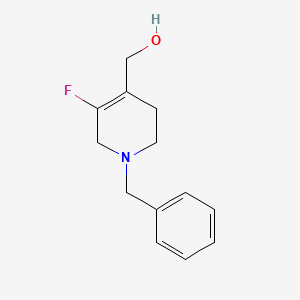
![1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2422420.png)
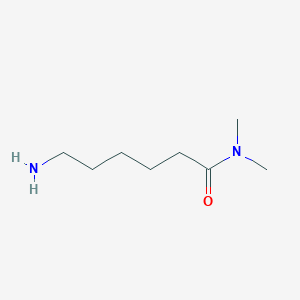
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)
![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)